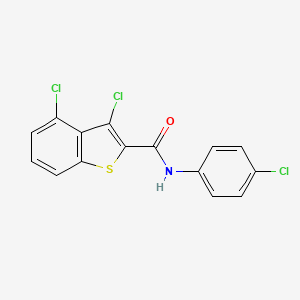![molecular formula C26H19BrO5 B11126388 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one](/img/structure/B11126388.png)
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by its unique structure, which includes a benzo[b]furan core, a methoxyphenyl group, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one typically involves multiple steps, including the formation of the benzo[b]furan core, the introduction of the methoxyphenyl and bromophenyl groups, and the final coupling reactions. Common synthetic routes may involve:
Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzaldehyde derivatives and appropriate coupling reagents.
Introduction of the Bromophenyl Group: This step may involve the use of bromobenzene derivatives and appropriate coupling reagents.
Final Coupling Reactions: The final product is obtained through coupling reactions that link the various functional groups together under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: A related compound with a similar methoxyphenyl group.
(2E)-3-(3-Methoxyphenyl)-2-propenenitrile: Another compound with a methoxyphenyl group but different functional groups.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with structural similarities but different substituents.
Uniqueness
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C26H19BrO5 |
|---|---|
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H19BrO5/c1-30-23-7-3-2-5-18(23)6-4-8-24-26(29)21-14-13-20(15-25(21)32-24)31-16-22(28)17-9-11-19(27)12-10-17/h2-15H,16H2,1H3/b6-4+,24-8- |
Clave InChI |
AWKGEIVJHAKAPW-JEVXNXMJSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126308.png)

![6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11126314.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide](/img/structure/B11126317.png)
![2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11126327.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11126331.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11126338.png)
![(3Z)-1-ethyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11126346.png)
![(4E)-5-(4-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B11126348.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126353.png)
![7-Chloro-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126357.png)
![Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11126362.png)
![2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126382.png)
